molecular formula C14H15BN2O2S B13658526 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile

Cat. No.: B13658526
M. Wt: 286.2 g/mol
InChI Key: RZOCQDMJZXKJPU-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is a complex organic compound that features a benzo[d]thiazole core with a dioxaborolane and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile typically involves the formation of the benzo[d]thiazole core followed by the introduction of the dioxaborolane and carbonitrile groups. One common method involves the reaction of a benzo[d]thiazole derivative with a boronic acid or ester under palladium-catalyzed conditions to form the dioxaborolane moiety. The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the benzo[d]thiazole core may interact with biological targets through π-π stacking and hydrogen bonding. The carbonitrile group can act as an electrophilic site for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is unique due to its combination of the benzo[d]thiazole core with the dioxaborolane and carbonitrile groups, which provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H15BN2O2S

Molecular Weight

286.2 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C14H15BN2O2S/c1-13(2)14(3,4)19-15(18-13)9-5-6-11-10(7-9)17-12(8-16)20-11/h5-7H,1-4H3

InChI Key

RZOCQDMJZXKJPU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C#N

Origin of Product

United States

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